

# Technical Guide: Ethyl 2-acetylpentanoate (CAS 1540-28-9)

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

**Ethyl 2-acetylpentanoate**, with the CAS number 1540-28-9, is a  $\beta$ -keto ester that serves as a versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring both ketone and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of **Ethyl 2-acetylpentanoate**, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences. While specific detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide provides representative methodologies for the synthesis and evaluation of biological activities of  $\beta$ -keto esters.

# **Physicochemical and Spectroscopic Data**

The following tables summarize the key physical and identifying properties of **Ethyl 2-acetylpentanoate**.

Table 1: Physicochemical Properties



Property	Value	Reference
Molecular Formula	С9Н16О3	[2]
Molecular Weight	172.22 g/mol	[2]
Density	0.9661 g/cm³ (estimate)	[2]
Boiling Point	224 °C (estimate)	[2]
Flash Point	82.4 °C	[2]
Refractive Index	1.4255 (estimate)	[2]
Physical Form	Liquid	
Purity	>95%	

Table 2: Identification

Identifier	Value	Reference
CAS Number	1540-28-9	[2][3]
IUPAC Name	ethyl 2-acetylpentanoate	[4]
InChI	1S/C9H16O3/c1-4-6- 8(7(3)10)9(11)12-5-2/h8H,4- 6H2,1-3H3	
InChIKey	VHOACUZAQKMOEQ- UHFFFAOYSA-N	[4]
SMILES	CCCC(C(=O)C)C(=O)OCC	[4]
MFCD Number	MFCD00048563	[3]

Table 3: Spectroscopic Data (Representative for β-keto esters)

While a detailed, authenticated spectrum for **Ethyl 2-acetylpentanoate** is not readily available, the following are characteristic spectroscopic features for  $\beta$ -keto esters.



Spectroscopy	Characteristic Peaks/Signals	
IR (Infrared)	Strong C=O stretching vibrations for the ketone and ester groups typically appear in the range of 1700-1750 cm <sup>-1</sup> . C-O stretching vibrations for the ester are usually observed between 1100-1300 cm <sup>-1</sup> .[5][6]	
<sup>1</sup> H NMR (Proton Nuclear Magnetic Resonance)	The $\alpha$ -proton is typically found between $\delta$ 3.0-3.5 ppm. The protons of the ethyl ester group (CH <sub>2</sub> and CH <sub>3</sub> ) and the acetyl group (CH <sub>3</sub> ) will have characteristic shifts and splitting patterns. The propyl group will also show distinct signals.	
<sup>13</sup> C NMR (Carbon-13 Nuclear Magnetic Resonance)	The carbonyl carbons of the ketone and ester are the most downfield signals, typically appearing between $\delta$ 160-210 ppm. The $\alpha$ -carbon is usually found around $\delta$ 50-60 ppm.[7]	
MS (Mass Spectrometry)	The molecular ion peak ( $M^+$ ) would be observed at $m/z = 172$ . Common fragmentation patterns for esters would be expected.	

# **Synthesis and Reactivity**

β-Keto esters like **Ethyl 2-acetylpentanoate** are valuable synthetic intermediates due to the reactivity of the dicarbonyl moiety and the acidic α-proton.

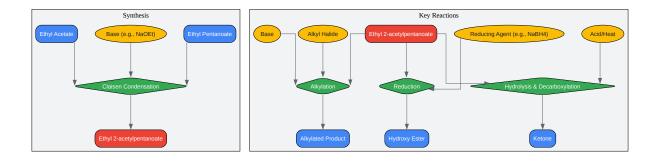
# **General Synthesis Routes**

Two primary methods for the synthesis of  $\beta$ -keto esters are the Claisen condensation and the acylation of enolates.

- Claisen Condensation: This method involves the condensation of an ester with another ester
  or a ketone in the presence of a strong base. For Ethyl 2-acetylpentanoate, this could
  potentially involve the crossed Claisen condensation of ethyl pentanoate and ethyl acetate.
- Acylation of Ketone Enolates: Ketones can be deprotonated to form an enolate, which can then be acylated with an appropriate reagent like ethyl chloroformate.[8]



The following diagram illustrates a general synthetic approach and key reactions of **Ethyl 2-acetylpentanoate**.



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General synthesis and reactivity of **Ethyl 2-acetylpentanoate**.

# Representative Experimental Protocol: Synthesis of a $\beta$ -Keto Ester via Acylation of a Ketone

The following is a general procedure for the synthesis of  $\beta$ -keto esters from ketones and ethyl chloroformate, which could be adapted for the synthesis of **Ethyl 2-acetylpentanoate**.[8]

#### Materials:

- Ketone (e.g., 2-pentanone)
- Toluene



- Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in toluene)
- Ethyl chloroformate
- Acetic acid
- Ethanol

#### Procedure:

- To a solution of the ketone (10 mmol) in toluene (15 mL) at 0 °C under an inert atmosphere, add LiHMDS (1.0 M solution in toluene, 11 mmol) quickly via syringe.
- Stir the reaction mixture at 0 °C for 10 minutes.
- Add ethyl chloroformate (11 mmol) quickly.
- Allow the reaction mixture to slowly warm to room temperature over 10 minutes and continue stirring for an additional 10 minutes.
- The reaction can be quenched by the addition of acetic acid.
- The crude product can be purified by distillation or chromatography.

# **Applications in Research and Drug Development**

**Ethyl 2-acetylpentanoate** is a valuable precursor for the synthesis of a variety of organic compounds.[1] Its utility is particularly noted in the construction of more complex molecules, including those with potential biological activity.

# **Chemical Intermediate**

The dual functionality of  $\beta$ -keto esters allows for selective reactions at multiple sites. The acidic  $\alpha$ -proton can be removed to form a nucleophilic enolate, which can participate in alkylation and acylation reactions, extending the carbon chain. The ketone and ester carbonyls are electrophilic and can be targeted by nucleophiles. The ketone can be selectively reduced, and the ester can be hydrolyzed or transesterified. This reactivity makes **Ethyl 2-acetylpentanoate** 



a useful starting material for the synthesis of substituted ketones, heterocyclic compounds, and other complex organic molecules.

# **Potential Biological Activities**

While specific studies on the biological activities of **Ethyl 2-acetylpentanoate** are limited, the  $\beta$ -keto ester moiety is present in various biologically active molecules. Research on other  $\beta$ -keto esters has suggested potential antimicrobial and anti-inflammatory properties.[1][9][10]

- Antimicrobial Activity: Some β-keto esters have been shown to exhibit antibacterial and antifungal activity.[8][10] The mechanism may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
- Anti-inflammatory Activity: Certain functionalized δ-hydroxy-β-keto esters have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as 5lipoxygenase.[9][11]

# Representative Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following protocol is a general method for assessing the antibacterial activity of a compound.[12]

#### Materials:

- Test compound (Ethyl 2-acetylpentanoate)
- Solvent (e.g., DMSO)
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Nutrient agar plates
- Standard antibiotic (e.g., ciprofloxacin)
- Sterile cork borer (6 mm)



#### Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Inoculate the surface of the nutrient agar plates evenly with the test bacterial strain using a sterile cotton swab.
- Create wells in the agar plates using a sterile cork borer.
- Add a defined volume (e.g.,  $20~\mu$ L) of the test compound solution, the solvent control, and the standard antibiotic solution into separate wells.
- Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
- Incubate the plates at 37 °C for 24 hours.
- Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is indicative of the antimicrobial activity.

# **Safety Information**

**Ethyl 2-acetylpentanoate** should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information



Hazard	Description	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	
Precautionary Statements	P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501	

# Conclusion

**Ethyl 2-acetylpentanoate** is a valuable and versatile  $\beta$ -keto ester with significant potential as a building block in organic synthesis. Its rich chemistry allows for the construction of a wide array of more complex molecules. While research into its specific biological activities is still emerging, the known antimicrobial and anti-inflammatory properties of the broader class of  $\beta$ -keto esters suggest that it may be a promising scaffold for the development of new therapeutic agents. Further investigation into the specific synthesis and biological evaluation of **Ethyl 2-acetylpentanoate** is warranted to fully explore its potential in drug discovery and development.

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